![molecular formula C13H18N2O3S B4990888 ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)
ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate, also known as EACC, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. EACC is a member of the benzothiophene family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer and anti-viral properties. In
Mechanism of Action
The mechanism of action of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to inhibit the activity of viral enzymes, which prevents viral replication.
Biochemical and Physiological Effects:
ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit viral replication, and have anti-inflammatory properties. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to affect the expression of genes involved in cellular processes such as DNA replication and repair.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate in lab experiments is its ability to induce cell death in cancer cells. This property makes it a potential candidate for the development of anti-cancer drugs. Additionally, ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to inhibit the replication of viruses, which makes it a potential candidate for the development of anti-viral drugs. However, one limitation of using ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate research. One area of interest is the development of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate-based anti-cancer drugs. Another area of interest is the development of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate-based anti-viral drugs. Additionally, further research is needed to fully understand the mechanism of action of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate and its effects on cellular processes.
Synthesis Methods
The synthesis of ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate involves a multi-step process that begins with the reaction of 2-chloro-3-methyl-4,5,6,7-tetrahydro-1-benzothiophene with ethyl carbamate. This reaction produces the intermediate compound, 2-chloro-3-methyl-6-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene. The intermediate is then treated with sodium hydride and ammonia to produce ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate.
Scientific Research Applications
Ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing cell death in cancer cells. ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
ethyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-13(17)15-12-10(11(14)16)8-5-4-7(2)6-9(8)19-12/h7H,3-6H2,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTDUNDCFKPJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.